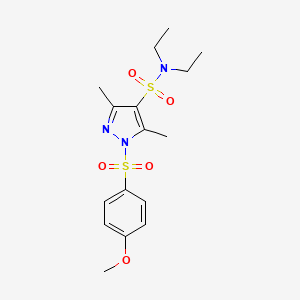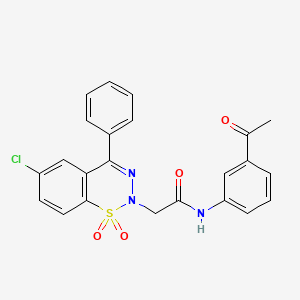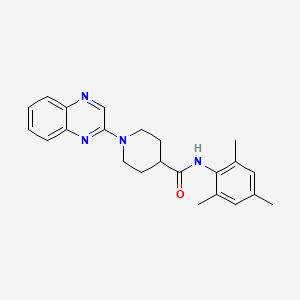![molecular formula C17H17N5O3 B6519082 2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 933222-46-9](/img/structure/B6519082.png)
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a benzamide derivative with methoxy and tetrazolyl functional groups . Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring. They are used in a wide range of applications, including the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the polar carboxamide group in benzamides can increase their solubility in polar solvents .Scientific Research Applications
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-fungal, and anti-viral properties. Additionally, it has been shown to have potential applications in the treatment of cancer and other diseases. It has been used as a tool to study the effects of drug-target interactions, and as a potential drug candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the inflammatory process. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-fungal, and anti-viral properties. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell death. It has also been found to have cytotoxic effects on certain cancer cell lines.
Advantages and Limitations for Lab Experiments
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not yet fully understood, and further research is needed to fully elucidate its mechanism of action.
Future Directions
The potential future directions for 2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide are numerous. Further research is needed to fully elucidate its mechanism of action and to explore its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to investigate its effects on other cell lines and to explore its potential uses as a tool for drug-target interactions. Finally, further research is needed to explore its potential applications in drug development and to identify new therapeutic agents.
Synthesis Methods
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is synthesized from the reaction of 4-methoxyphenyl-1H-1,2,3,4-tetrazole with 2-methoxybenzamide in the presence of a base such as potassium carbonate. The reaction proceeds in two steps. First, the 4-methoxyphenyl-1H-1,2,3,4-tetrazole is deprotonated by the base and reacts with the 2-methoxybenzamide to form an intermediate compound. This intermediate compound then undergoes a cyclization reaction to form this compound.
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCYGLCGRECEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6519000.png)



![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519023.png)

![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B6519049.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6519057.png)
![5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B6519058.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519059.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B6519079.png)
![2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519098.png)